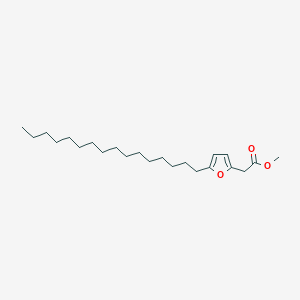
2-Furanacetic acid, 5-hexadecyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanacetic acid, 5-hexadecyl-, methyl ester is an organic compound with the molecular formula C23H40O3 It is a derivative of furanacetic acid, where the furan ring is substituted with a hexadecyl chain and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanacetic acid, 5-hexadecyl-, methyl ester typically involves the esterification of 2-furanacetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furanacetic acid, 5-hexadecyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hexadecyl chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Lithium aluminum hydride is a widely used reducing agent for ester reduction.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-Furanacetic acid, 5-hexadecyl-, alcohol.
Substitution: Halogenated derivatives of the hexadecyl chain.
Scientific Research Applications
2-Furanacetic acid, 5-hexadecyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Furanacetic acid, 5-hexadecyl-, methyl ester involves its interaction with biological membranes due to its lipophilic hexadecyl chain. This interaction can disrupt membrane integrity and affect cellular processes. The furan ring may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-Furanacetic acid, methyl ester: Lacks the hexadecyl chain, making it less lipophilic.
2-Furoic acid, methyl ester: Similar structure but with a carboxylic acid group instead of an acetic acid derivative.
2,5-Furandicarboxylic acid, dimethyl ester: Contains two ester groups and is used in polymer synthesis.
Uniqueness
2-Furanacetic acid, 5-hexadecyl-, methyl ester is unique due to its long hexadecyl chain, which imparts significant lipophilicity and influences its interaction with biological membranes
Properties
CAS No. |
61656-54-0 |
|---|---|
Molecular Formula |
C23H40O3 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
methyl 2-(5-hexadecylfuran-2-yl)acetate |
InChI |
InChI=1S/C23H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-19-22(26-21)20-23(24)25-2/h18-19H,3-17,20H2,1-2H3 |
InChI Key |
RSEGFEUGOMWIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(O1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















